molecular formula C18H19N5O2 B2768215 1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034506-26-6

1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No. B2768215
CAS RN: 2034506-26-6
M. Wt: 337.383
InChI Key: WVTHQCNDRVMRKV-UHFFFAOYSA-N
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Description

The compound “1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups and rings . It has a urea group (-NH-CO-NH-) attached to a methoxyphenyl group (a benzene ring with a methoxy (-OCH3) substituent) and a 2-pyridyl-1H-imidazole group (a fused pyridine and imidazole ring). These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The pyridine and imidazole rings, along with the phenyl ring, contribute to the compound’s aromaticity, which can have significant effects on its chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups and aromatic rings . For example, the urea group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the polar urea group and the aromatic rings could affect its solubility, while the various functional groups could influence its acidity or basicity.

Scientific Research Applications

Optical Properties and Material Science Applications

Large Stokes' Shift and Optical Applications : A study discussed the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which include compounds structurally related to the one . These compounds exhibit significant optical properties, such as large Stokes' shifts and quantum yields varying based on the substituents. Specifically, derivatives with a 3-(2-methoxyphenyl) group showcased a large Stokes' shift and high quantum yield, indicating potential for use in luminescent materials (Volpi et al., 2017).

Medicinal Chemistry and Biological Activity

Anticancer Activity : Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a similar structural motif with the query compound, revealed that most of these derivatives possess significant antiproliferative effects against various cancer cell lines. The study highlighted a specific compound that demonstrated potent inhibitory activity, comparable to that of known anticancer drugs, suggesting the potential of these derivatives as novel anticancer agents (Jian Feng et al., 2020).

Antiproliferative Targeting P53 in NSCLC : Another study on (imidazo[1,2-a]pyrazin-6-yl)ureas reported a derivative with cytostatic activity against non-small cell lung cancer cell lines, specifically inducing overexpression of the TP53 gene. This indicates the utility of such compounds in reactivating mutant p53 in cancer therapy, highlighting their importance in drug discovery for lung cancer treatment (Bazin et al., 2016).

Chemical Synthesis and Reactivity

Reactivity and Spectroscopic Characterization : The reactivity of newly synthesized imidazole derivatives, similar to the compound of interest, was explored through spectroscopic characterization and computational studies. The findings underscored the complex reactivity and potential for diverse applications in chemical synthesis, including insights into electrophilic attack sites and non-linear optical properties (Hossain et al., 2018).

Synthesis of Imidazo[1,2-a]pyridines and Indoles : A paper detailed the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones. This work demonstrates the versatility of related compounds in synthesizing heterocyclic structures that are pivotal in pharmaceutical chemistry (Khalafy et al., 2002).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity . Such studies could provide valuable insights into its potential applications in fields like medicinal chemistry.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-15-6-4-5-14(13-15)22-18(24)21-10-12-23-11-9-20-17(23)16-7-2-3-8-19-16/h2-9,11,13H,10,12H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTHQCNDRVMRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

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